![molecular formula C16H20N2O4S B3303070 N-cyclopentyl-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide CAS No. 919700-43-9](/img/structure/B3303070.png)
N-cyclopentyl-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide
Overview
Description
“N-cyclopentyl-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide” is a chemical compound with the molecular formula C16H20N2O4S . It is a member of the class of molecules known as benzamides .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide group attached to a cyclopentyl group and a 4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 372.460 Da . More detailed properties are not available in the current literature .Scientific Research Applications
- Further Development : Docking studies suggest that these derivatives are suitable for further development as anti-TB agents .
- Applications : Cycloalkanes find use in organic synthesis, drug design, and materials science. Their stability and unique geometry make them valuable building blocks for various chemical transformations .
- Applications : Cyclopentanol derivatives are used in perfumery, flavoring, and pharmaceuticals. Their presence in natural products contributes to their biological activity .
- Applications : Quinoline derivatives have diverse applications, including as antimalarial drugs, fluorescent dyes, and ligands in coordination chemistry. They are also relevant in the field of materials science .
- Applications : Alcohols serve as solvents, reagents, and intermediates in organic synthesis. Their diverse properties make them essential in various chemical processes .
Anti-Tubercular Activity
Cycloalkane Derivatives
Cyclopentanol Derivative
Quinoline Moiety
Alcohol Functional Group
Safety and Hazards
properties
IUPAC Name |
N-cyclopentyl-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-11-10-23(21,22)18(16(11)20)14-8-4-5-12(9-14)15(19)17-13-6-2-3-7-13/h4-5,8-9,11,13H,2-3,6-7,10H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLAAWPEPUXRAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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